molecular formula C17H18N2O4 B1268968 N,N'-Bis-(2-methoxy-phenyl)-malonamide CAS No. 7056-72-6

N,N'-Bis-(2-methoxy-phenyl)-malonamide

Cat. No.: B1268968
CAS No.: 7056-72-6
M. Wt: 314.34 g/mol
InChI Key: PJWNNDDRRUKOFZ-UHFFFAOYSA-N
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Description

N,N’-Bis-(2-methoxy-phenyl)-malonamide is an organic compound characterized by the presence of two methoxyphenyl groups attached to a malonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(2-methoxy-phenyl)-malonamide typically involves the reaction of 2-methoxyaniline with malonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Methoxyaniline+Malonyl chlorideN,N’-Bis-(2-methoxy-phenyl)-malonamide+HCl\text{2-Methoxyaniline} + \text{Malonyl chloride} \rightarrow \text{N,N'-Bis-(2-methoxy-phenyl)-malonamide} + \text{HCl} 2-Methoxyaniline+Malonyl chloride→N,N’-Bis-(2-methoxy-phenyl)-malonamide+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: N,N’-Bis-(2-methoxy-phenyl)-malonamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: It can participate in substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’-Bis-(2-methoxy-phenyl)-malonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2-methoxy-phenyl)-malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N,N’-Bis-(4-methoxyphenyl)urea
  • N,N’-Bis-(4-methoxyphenyl)naphthalen-2-amine
  • N,N’-Bis-(4-methoxyphenyl)malonamide

Comparison: N,N’-Bis-(2-methoxy-phenyl)-malonamide is unique due to the position of the methoxy groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to N,N’-Bis-(4-methoxyphenyl) derivatives, the 2-methoxy substitution can lead to different steric and electronic effects, impacting its chemical behavior and applications.

Properties

IUPAC Name

N,N'-bis(2-methoxyphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-9-5-3-7-12(14)18-16(20)11-17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWNNDDRRUKOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350667
Record name N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7056-72-6
Record name N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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